molecular formula C22H27Cl3N2OS B10774833 Zuclopenthixol dihydrochloride CAS No. 63978-46-1

Zuclopenthixol dihydrochloride

Cat. No.: B10774833
CAS No.: 63978-46-1
M. Wt: 473.9 g/mol
InChI Key: LPWNZMIBFHMYMX-MHKBYHAFSA-N
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Description

Zuclopenthixol dihydrochloride is a thioxanthene-based neuroleptic compound primarily used in the treatment of schizophrenia and other psychotic disorders. It is known for its antagonistic effects on dopamine receptors, specifically D1 and D2 receptors, as well as its affinity for alpha-1 adrenergic and 5-HT2 receptors .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of zuclopenthixol dihydrochloride involves the reaction of 2-chloro-9H-thioxanthen-9-one with 1-(2-hydroxyethyl)piperazine in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of hydrochloric acid .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process includes purification steps such as recrystallization and chromatography to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Zuclopenthixol dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Zuclopenthixol dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reference compound in analytical chemistry for the development of chromatographic methods.

    Biology: Employed in studies investigating the role of dopamine receptors in various biological processes.

    Medicine: Extensively used in clinical research to evaluate its efficacy and safety in the treatment of schizophrenia and other psychotic disorders.

    Industry: Utilized in the pharmaceutical industry for the production of antipsychotic medications

Mechanism of Action

Zuclopenthixol dihydrochloride exerts its effects primarily through antagonism of dopamine D1 and D2 receptors. By blocking these receptors, it reduces the effects of dopamine, which is believed to be overactive in individuals with schizophrenia. Additionally, it has high affinity for alpha-1 adrenergic and 5-HT2 receptors, contributing to its antipsychotic and sedative effects .

Comparison with Similar Compounds

Uniqueness: Zuclopenthixol dihydrochloride is unique due to its specific receptor binding profile and its availability in multiple formulations, including oral tablets and long-acting injectable forms. This versatility makes it suitable for both acute and maintenance treatment of psychotic disorders .

Properties

IUPAC Name

2-[4-[(3Z)-3-(2-chlorothioxanthen-9-ylidene)propyl]piperazin-1-yl]ethanol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25ClN2OS.2ClH/c23-17-7-8-22-20(16-17)18(19-4-1-2-6-21(19)27-22)5-3-9-24-10-12-25(13-11-24)14-15-26;;/h1-2,4-8,16,26H,3,9-15H2;2*1H/b18-5-;;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPWNZMIBFHMYMX-MHKBYHAFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)CCO.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1CC/C=C\2/C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)CCO.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27Cl3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5045332
Record name Zuclopenthixol dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5045332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

473.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

633-59-0, 58045-23-1, 63978-46-1
Record name alpha-Clopenthixol dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000633590
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Zuclopenthixol hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058045231
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Piperazineethanol, 4-(3-(2-chlorothioxanthen-9-yl)propyl)-, dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063978461
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Zuclopenthixol dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5045332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (Z)-4-[3-(2-chloro-9H-thioxanthen-9-ylidene)propyl]piperazine-1-ethanol dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.055.510
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name ZUCLOPENTHIXOL HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7042692VYN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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